3,3-Dimethylpentan-1-ol
Overview
Description
3,3-Dimethylpentan-1-ol is an organic compound with the molecular formula C₇H₁₆O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a pentane chain that has two methyl groups attached to the third carbon. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylpentan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,3-dimethylpent-2-ene. This process is typically carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 3,3-Dimethylpentanal or 3,3-dimethylpentanone.
Reduction: 3,3-Dimethylpentane.
Substitution: 3,3-Dimethylpentyl chloride or bromide.
Scientific Research Applications
3,3-Dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It serves as a model compound in studies of alcohol metabolism and enzymatic reactions involving alcohols.
Medicine: Research on its derivatives has potential implications in the development of pharmaceuticals.
Industry: It is utilized in the manufacture of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 3,3-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and solubility. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of aldehydes or ketones .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the hydroxyl group.
3,3-Dimethylpentan-2-ol: An isomer with the hydroxyl group attached to the second carbon.
2,3-Dimethylpentane: Another isomer with different methyl group positioning.
Uniqueness
3,3-Dimethylpentan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the hydroxyl group at the terminal carbon makes it more reactive in certain chemical reactions compared to its isomers and other similar compounds .
Properties
IUPAC Name |
3,3-dimethylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDHMBHPLKHMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400975 | |
Record name | 3,3-dimethylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19264-94-9 | |
Record name | 3,3-dimethylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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